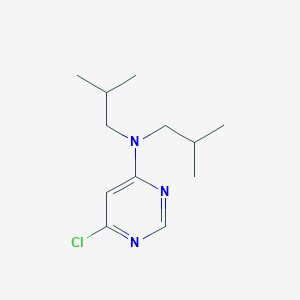

6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

Description

Propriétés

IUPAC Name |

6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN3/c1-9(2)6-16(7-10(3)4)12-5-11(13)14-8-15-12/h5,8-10H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWFDWZTWOXEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structural features suggest it may exhibit significant interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine is C12H18ClN3, with a molecular weight of approximately 241.75 g/mol. The presence of the chloro substituent and the bis(2-methylpropyl) amine side chain are expected to influence its pharmacological properties.

Biological Activity Data

The following table summarizes the biological activities reported for similar pyrimidine derivatives, which may provide insights into the potential activity of 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine:

Case Studies

- Antibacterial Screening : A study on structurally related pyrimidines revealed that modifications at specific positions could enhance activity against ESKAPE pathogens. The introduction of electron-withdrawing groups like chlorine was noted to improve antibacterial potency against resistant strains .

- Cytotoxicity Assessment : In a comparative analysis of various pyrimidine derivatives, it was found that certain compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The position and nature of substituents on the pyrimidine ring significantly affect biological activity.

- Electron-withdrawing groups (e.g., chloro) can enhance interactions with biological targets.

- Alkyl side chains contribute to lipophilicity and may improve cellular uptake.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrimidine and Triazine Derivatives

| Compound | Core Heterocycle | Substituents | Key Functional Groups |

|---|---|---|---|

| 6-Chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine | Pyrimidine | Cl, N,N-bis(2-methylpropyl) | Chloro, tertiary amine |

| Propazine (CAS 139-40-2) | Triazine | Cl, N,N′-bis(isopropyl) | Chloro, secondary amines |

| 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine | Pyrimidine | Cl, N-(4-fluorobenzyl) | Chloro, fluorinated aromatic |

| Diisobutylamine | Amine | N,N-bis(2-methylpropyl) | Tertiary amine |

- Pyrimidine vs. Triazine Cores : Pyrimidines (two nitrogen atoms) exhibit distinct electronic and steric properties compared to triazines (three nitrogen atoms). Triazines like Propazine are widely used as herbicides due to their stability and herbicidal activity, whereas pyrimidines are more common in pharmaceuticals .

- Substituent Effects : The diisobutyl groups in the target compound enhance hydrophobicity, reducing water solubility compared to the fluorobenzyl group in 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine, which introduces moderate polarity via the fluorine atom .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Vapor Pressure (mmHg) | Water Solubility | Flash Point (°C) |

|---|---|---|---|---|

| 6-Chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine | ~250–300 (estimated) | <10 (inferred) | Low | Not reported |

| Propazine | 229.7 | Not reported | 8.6 mg/L (25°C) | Not applicable |

| Diisobutylamine | 129.24 | 10 (30°C) | Slightly soluble | 29 |

| 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine | 237.66 | Not reported | Moderate (inferred) | Not reported |

- Volatility : The target compound’s vapor pressure is likely lower than diisobutylamine due to its larger molecular weight and pyrimidine ring, which may enhance intermolecular interactions .

Research Findings and Implications

Synthetic Accessibility : Diisobutylamine () is a common intermediate, suggesting feasible synthesis of the target compound via nucleophilic substitution on a chloropyrimidine precursor.

Environmental Fate : The low solubility and moderate volatility of the target compound may lead to persistence in soil, akin to triazine herbicides, necessitating further ecotoxicological studies .

Structure-Activity Relationships : Bulky substituents like diisobutyl groups may sterically hinder interactions with biological targets compared to smaller or aromatic substituents (e.g., fluorobenzyl) .

Méthodes De Préparation

Direct Amination of 6-chloropyrimidine Derivatives

One common approach is the nucleophilic aromatic substitution of 4-chloropyrimidine derivatives with the appropriate amine:

- Starting material: 4,6-dichloropyrimidine or 6-chloro-4-hydroxypyrimidine.

- Nucleophile: N,N-bis(2-methylpropyl)amine or its precursor.

- Reaction conditions: Typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like sodium hydride (NaH) to deprotonate the amine and facilitate substitution.

- Temperature: Mild to moderate heating (room temperature to 80°C) to promote substitution at the 4-position while preserving the 6-chloro substituent.

This method benefits from simplicity and directness but may require careful control to avoid polysubstitution or hydrolysis.

Stepwise Synthesis via Intermediate Pyrimidin-4-amine Derivatives

An alternative involves preparing the 4-amino pyrimidine intermediate first, followed by alkylation to introduce the bis(2-methylpropyl) groups:

- Step 1: Synthesis of 6-chloropyrimidin-4-amine by displacement of 4-chloropyrimidine with ammonia or a primary amine.

- Step 2: Alkylation of the 4-amino group with 2-methylpropyl halides (e.g., 2-methylpropyl chloride or bromide) under basic conditions.

- Reagents: Sodium hydride or potassium carbonate as base; solvents such as THF or acetonitrile.

- Advantages: This route allows better control over the degree of alkylation and purity of the final compound.

Use of Organolithium Reagents for Selective Functionalization

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 4,6-dichloropyrimidine + bis(2-methylpropyl)amine | NaH, THF, moderate heat | Simple, direct | Possible polysubstitution | 70-85 |

| Stepwise amination + alkylation | 6-chloropyrimidin-4-amine + 2-methylpropyl halide | NaH or K2CO3, THF or acetonitrile | Controlled alkylation | Requires multiple steps | 75-90 |

| Organolithium-mediated functionalization | 6-chloropyrimidine + n-BuLi + electrophile | n-BuLi, THF, -78°C | High selectivity, high yield | Requires low temperature and handling of pyrophoric reagents | 80-90 |

| Amidation via acid chloride (indirect) | Pyrimidine carboxylic acid derivatives | Oxalyl chloride, amines, solvents | Useful for amide derivatives | More complex, indirect for amines | 80-86 |

Research Findings and Optimization Notes

- Selectivity: The 4-position on the pyrimidine ring is more reactive towards nucleophilic substitution compared to the 6-position, allowing selective amination without displacement of the 6-chloro substituent.

- Base choice: Sodium hydride is commonly preferred for deprotonation of amines due to its strong basicity and ability to generate the nucleophilic amide ion.

- Solvent effects: Aprotic solvents like THF and DMF enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

- Temperature control: Lower temperatures reduce side reactions such as hydrolysis or multiple substitutions.

- Alkylation control: Stepwise alkylation allows for the introduction of bulky bis(2-methylpropyl) groups with minimal over-alkylation or side products.

- Purification: Column chromatography and recrystallization are standard for isolating pure 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology refines optimal conditions. Quantum chemical calculations (e.g., density functional theory) may predict reactive intermediates and transition states to guide synthetic pathways .

- Key Considerations : Monitor by-products using HPLC or GC-MS to assess selectivity. Reference analogous pyrimidine syntheses, such as the use of Buchwald-Hartwig amination for N-alkylation steps .

Q. How can researchers characterize the purity and structural integrity of 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.0–9.0 ppm, tert-butyl groups at δ 1.0–1.5 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+).

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl).

Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?

- Methodological Answer : Test solubility in DMSO (common for stock solutions) and aqueous buffers (e.g., PBS with ≤1% Tween-80). Use UV-Vis spectroscopy to quantify solubility limits. For low solubility, consider prodrug strategies or nanoformulation .

Advanced Research Questions

Q. How do steric effects from the bis(2-methylpropyl) groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform comparative kinetics using smaller alkylamines (e.g., dimethylamine) vs. bulky analogs. Monitor reaction rates via in-situ IR or NMR. Computational modeling (e.g., molecular dynamics) can visualize steric hindrance and predict regioselectivity .

- Case Study : Similar pyrimidines with tert-butyl groups show reduced reactivity in SNAr reactions due to hindered access to the C6 chloro position .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Establish IC50/EC50 curves to differentiate target-specific effects from nonspecific toxicity.

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns.

- Structural Analog Comparison : Compare with derivatives lacking the chloro or tert-butyl groups to isolate functional motifs .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- Validation : Cross-check with experimental data (e.g., SPR or ITC binding assays) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : 40–60°C for 1–4 weeks.

- Hydrolytic Stress : pH 1–13 buffers.

- Oxidative Stress : H2O2 exposure.

- Analytics : Track degradation products via LC-MS and identify hydrolytic cleavage (e.g., loss of chloro group) or oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.